molecular formula C26H39NO5S B223305 Epothilone C CAS No. 186692-73-9

Epothilone C

Cat. No.: B223305
CAS No.: 186692-73-9
M. Wt: 477.7 g/mol
InChI Key: BEFZAMRWPCMWFJ-UHFFFAOYSA-N
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Description

Epothilone C is a natural product belonging to the epothilone family, which are 16-membered macrolide compounds. These compounds were initially isolated from the myxobacterium Sorangium cellulosum. Epothilones have garnered significant attention due to their potent anticancer properties, which are similar to those of taxanes but with better water solubility and fewer adverse effects .

Mechanism of Action

Target of Action

Epothilone C, also known as Desoxyepothilone A, primarily targets microtubules in cells . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its target, the microtubules, by binding to the αβ-tubulin heterodimer subunit . This binding decreases the rate of αβ-tubulin dissociation, thereby stabilizing the microtubules . This compound can also induce tubulin polymerization into microtubules without the presence of GTP . This interaction leads to the formation of microtubule bundles throughout the cytoplasm . Furthermore, this compound causes cell cycle arrest at the G2-M transition phase, leading to cytotoxicity and eventually cell apoptosis .

Biochemical Pathways

The principal biochemical pathway affected by this compound is the microtubule function . By inhibiting microtubule function, this compound prevents cells from properly dividing . This inhibition of cell division is a key mechanism by which this compound exerts its anti-cancer effects .

Pharmacokinetics

One study on a similar compound, kos-862 (epothilone d), showed that the pharmacokinetics were linear with proportional increases in mean cmax and auctot as a function of dose . The half-life was reported to be between 0.2 and 0.6 hours across dose levels . More research is needed to fully understand the ADME properties of this compound and Desoxyepothilone A.

Result of Action

The primary result of this compound’s action is the inhibition of cell division , leading to cell apoptosis . This is due to its ability to stabilize microtubules and cause cell cycle arrest at the G2-M transition phase . This makes this compound a potent anti-cancer agent, particularly against refractory tumors .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic factors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epothilone C involves complex organic reactions. One of the notable synthetic routes includes the use of ring-closing alkyne metathesis followed by Lindlar reduction to achieve the desired macrolide structure . The process requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound can be challenging due to the low yield from natural sources. Advances in biotechnology have enabled the heterologous production of this compound using engineered microbial strains. For instance, Schlegelella brevitalea has been used to produce this compound through whole-cell biotransformation, achieving high conversion rates .

Chemical Reactions Analysis

Types of Reactions: Epothilone C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clinical Applications

Epothilone C has demonstrated significant potential in clinical settings:

  • Anticancer Activity : It exhibits cytotoxic effects against a wide range of cancer cell lines including breast, colon, lung, and ovarian cancers. Notably, it has shown 2000 to 5000 times higher potency than paclitaxel against taxane-resistant cell lines .
  • Combination Therapies : this compound has been explored in combination with other chemotherapeutic agents. For example, ixabepilone (an epothilone derivative) combined with capecitabine has shown improved outcomes in patients with metastatic breast cancer .
  • Clinical Trials : Several derivatives of epothilones are in various stages of clinical trials. Utidelone, an analog of this compound, is currently undergoing Phase III trials for breast cancer treatment .

Biosynthesis and Production

The production of this compound has evolved through biotechnological advancements:

  • Genetic Engineering : Researchers have utilized genetic manipulation techniques to enhance the yield of epothilones from Sorangium cellulosum. By introducing mutations in specific genes (like epoK), strains have been developed that produce higher quantities of this compound and D .
  • Alternative Hosts : The use of more genetically amenable organisms such as Myxococcus xanthus for the biosynthesis of epothilones has been explored. This approach allows for more efficient production methods compared to traditional fermentation techniques .

Recent Advancements

Recent studies have focused on synthesizing new derivatives and enhancing the pharmacological profiles of epothilones:

  • Synthetic Approaches : Total synthesis strategies have been developed that utilize polymer-supported reagents and immobilized catalysts to streamline the production process of this compound .
  • Novel Derivatives : Research into deaza-epothilones has yielded compounds that retain significant antiproliferative activity while potentially overcoming some limitations associated with natural epothilones .

Data Table: Summary of Research Findings on this compound

Aspect Details
Mechanism Stabilizes microtubules leading to apoptosis; competes with paclitaxel for binding sites.
Efficacy 2000-5000 times more potent than paclitaxel against resistant cancer cells.
Clinical Trials Ixabepilone (derivative) used with capecitabine; utidelone in Phase III trials for breast cancer.
Biosynthesis Advances Genetic modifications in Sorangium cellulosum and use of Myxococcus xanthus for higher yields.
Recent Developments Total synthesis methods and novel derivatives like deaza-epothilones showing promising activity.

Comparison with Similar Compounds

Epothilone C is often compared to other members of the epothilone family and taxanes:

This compound stands out due to its unique chemical structure and potential for modification to enhance therapeutic properties.

Biological Activity

Epothilone C (EpoC) is a member of the epothilone family, which are natural compounds known for their potent antitumor activity through microtubule stabilization. This article explores the biological activity of EpoC, detailing its mechanism of action, comparative efficacy against cancer cells, and relevant case studies.

Epothilones, including EpoC, exert their effects primarily by binding to β-tubulin, leading to enhanced microtubule polymerization and stabilization. This action disrupts normal microtubule dynamics, causing cell cycle arrest at the G2/M transition and subsequent apoptosis. The binding affinity of EpoC to β-tubulin is significant, allowing it to overcome resistance mechanisms often seen with traditional chemotherapeutics like paclitaxel (PTX) .

Key Mechanistic Insights:

  • Microtubule Stabilization : EpoC stabilizes microtubules under conditions that typically destabilize them (e.g., low temperatures, absence of GTP) .
  • Induction of Apoptosis : Apoptosis induced by EpoC is associated with caspase activation, differing from PTX which can induce apoptosis independently of caspases .
  • Resistance Overcoming : EpoC shows efficacy against cancer cells with overexpressed P-glycoprotein and mutations in β-tubulin, which are common resistance mechanisms against taxanes .

Comparative Efficacy

In vitro studies have demonstrated that EpoC possesses significant cytotoxic activity against various cancer cell lines. It has been shown to be more potent than both EpoA and EpoB in certain contexts, particularly against taxane-resistant cell lines.

Table 1: Comparative IC50 Values of Epothilones

CompoundCell LineIC50 (nM)Notes
EpoCMCF7 (Breast)9Highly effective against breast cancer cells
EpoCA549 (Lung)103Effective but less potent than MCF7
EpoBVarious Tumors<10Generally more potent than PTX
PTXVarious Tumors100-1000Limited efficacy in resistant cell lines

Case Studies

  • Clinical Trials : A Phase I clinical trial evaluated the pharmacokinetics and pharmacodynamics of EpoC in patients with advanced malignancies. Tumor shrinkage was observed in patients with diffuse large B-cell lymphoma and Hodgkin's lymphoma after treatment with EpoC . This highlights its potential as a therapeutic agent in resistant cancer types.
  • In Vivo Studies : In xenograft models, EpoC demonstrated significant antitumor activity. For example, it led to tumor regression in models resistant to standard therapies, showcasing its ability to bind effectively to altered β-tubulin structures .
  • Mechanistic Studies : Research utilizing molecular dynamics simulations indicated that EpoC can traverse microtubule pores more efficiently than PTX due to its structural flexibility. This property may contribute to its enhanced activity against resistant cancer phenotypes .

Properties

IUPAC Name

4,8-dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO5S/c1-16-11-9-7-8-10-12-21(17(2)13-20-15-33-19(4)27-20)32-23(29)14-22(28)26(5,6)25(31)18(3)24(16)30/h8,10,13,15-16,18,21-22,24,28,30H,7,9,11-12,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZAMRWPCMWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=CSC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699502
Record name 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186692-73-9
Record name 4,8-Dihydroxy-5,5,7,9-tetramethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadec-13-ene-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Epothilone C?

A1: this compound exerts its anticancer activity by stabilizing microtubules, similar to paclitaxel (Taxol). [] This stabilization disrupts the normal dynamics of microtubules, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. []

Q2: How does this compound's interaction with microtubules differ from that of paclitaxel?

A2: While both this compound and paclitaxel stabilize microtubules, their binding sites and mechanisms differ. This difference makes this compound an attractive potential therapeutic option for patients with tumors resistant to paclitaxel. [, ]

Q3: Does the C12-C13 epoxide group present in Epothilone A and B significantly contribute to microtubule binding compared to the C12-C13 double bond in this compound?

A3: Research suggests the C12-C13 epoxide is not essential for activity. Studies with 12,13-desoxyepothilone B, lacking the epoxide, show comparable or even improved potency compared to Epothilone A and B, highlighting the significance of the overall molecular structure for microtubule binding. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.

Q5: Where can I find spectroscopic data for this compound?

A5: Several research papers mention using NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data for structural elucidation of this compound and its analogs. [, , ] Refer to publications focusing on isolation, characterization, and synthesis of these compounds for detailed spectroscopic data.

Q6: How does modifying the C2 position of the thiazole ring in this compound affect its activity?

A6: The C2 position of the thiazole ring demonstrates a degree of flexibility for modifications without abolishing activity. Research shows that introducing certain substitutions at this position can improve esterase stability and retain or even enhance cytotoxic activity. []

Q7: Can the macrocycle size in this compound be altered without affecting its activity?

A7: Studies synthesizing 14-, 15-, 17-, and 18-membered ring analogs of Epothilone A showed drastically reduced activity compared to the natural 16-membered ring. [, ] These findings suggest that the tubulin binding site exhibits high specificity for the natural ring size of Epothilones.

Q8: Does introducing a fluorine atom at the C26 position enhance the activity of Epothilone analogs?

A8: Yes, introducing a trifluoromethyl group at the C26 position has resulted in analogs like Fludelone that demonstrate enhanced antitumor activity compared to other Epothilone analogs, including 12,13-desoxyepothilone B. [, ]

Q9: What is known about the stability of this compound?

A9: The provided research excerpts do not offer detailed information regarding the stability of this compound under various conditions.

Q10: Which cell lines are particularly sensitive to this compound and its analogs?

A12: Research shows promising results with Epothilone analogs in various cancer cell lines, including those derived from lung, colon, breast, and ovarian cancers. [, ] Notably, Fludelone, a trifluoro-substituted analog, exhibited potent activity against ovarian cancer cell lines. []

Q11: What is the efficacy of Epothilone analogs in multidrug-resistant (MDR) tumor models?

A13: Studies indicate that certain Epothilone analogs, such as 12,13-desoxyepothilone B and Fludelone, are effective in inhibiting the growth of MDR tumor cells, even in cases where paclitaxel shows limited efficacy. [, ] This suggests their potential in overcoming MDR mechanisms.

Q12: Are there known mechanisms of resistance to this compound?

A14: Research has identified a potential mechanism of resistance related to alterations in γ-actin. [, ] Leukemia cells resistant to desoxyepothilone B showed mutations in γ-actin and a decrease in its expression. [] Introducing these mutant γ-actin forms into other cells conferred resistance to antimicrotubule agents, suggesting a novel resistance mechanism. []

Q13: Can this compound be produced in organisms other than Sorangium cellulosum?

A15: Yes, researchers have successfully expressed the epothilone biosynthetic gene cluster in heterologous hosts like Escherichia coli and Myxococcus xanthus. [, ] This breakthrough enables further investigation of the biosynthetic pathway and the potential for producing novel Epothilone analogs. [, ]

Q14: What is the role of the cytochrome P450 enzyme EpoK in Epothilone biosynthesis?

A16: EpoK catalyzes the epoxidation of Epothilones C and D to A and B, respectively. [] Inhibiting or manipulating EpoK activity can alter the production ratio of different Epothilone congeners. [, ]

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